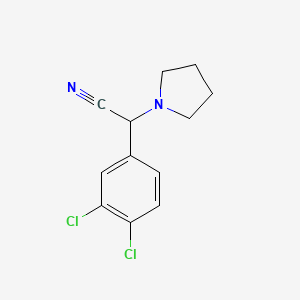

2-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-acetonitrile

Description

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)-2-pyrrolidin-1-ylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2N2/c13-10-4-3-9(7-11(10)14)12(8-15)16-5-1-2-6-16/h3-4,7,12H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKASVTNUQXFRLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(C#N)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-acetonitrile typically involves the reaction of 3,4-dichlorobenzyl cyanide with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrrolidinyl derivatives.

Scientific Research Applications

Chemistry

DPA serves as an important building block in organic synthesis. Its structure allows for various chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules. Researchers utilize DPA in the development of new materials and compounds with desired properties.

Biology

In biological research, DPA is studied for its potential antimicrobial and anticancer activities. Preliminary studies suggest that it may interact with specific biological targets, leading to modulation of enzyme activities or receptor functions. This interaction is critical for understanding its mechanism of action and potential therapeutic applications.

Medicine

DPA has been investigated for its therapeutic effects, particularly in drug development. Its ability to act on various biological pathways makes it a candidate for further exploration in pharmacology. Researchers are particularly interested in its derivatives that may exhibit improved efficacy against specific diseases .

Industry

In industrial applications, DPA is utilized as an intermediate in the production of specialty chemicals. Its unique properties make it suitable for various chemical processes, contributing to the development of innovative products in sectors such as pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-acetonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-acetonitrile

- CAS Registry Number : 769899-48-1

- Molecular Formula : C₁₂H₁₁Cl₂N₂

- Molecular Weight : 268.13 g/mol

Structural Features: This compound features a 3,4-dichlorophenyl group attached to a pyrrolidin-1-yl-acetonitrile scaffold. The acetonitrile group (-C≡N) introduces polarity and may influence metabolic stability or serve as a hydrogen bond acceptor in biological systems.

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The table below highlights key similarities and differences between this compound and related compounds:

Key Observations

Common Structural Motifs :

- All compounds share the 3,4-dichlorophenyl group , which enhances binding to hydrophobic pockets in biological targets.

- BD 1008 and BD 1047 include ethylamine side chains, whereas the target compound substitutes this with an acetonitrile group .

Functional Group Impact: Acetonitrile vs. Salt Forms: BD 1008 and BD 1047 are dihydrobromide salts, improving aqueous solubility for in vivo studies, whereas the target compound’s neutral nitrile group may favor metabolic stability .

Divergent Applications :

Research Findings

- Sigma Receptor Affinity : BD 1008 and BD 1047 exhibit high affinity for σ₁ and σ₂ receptors, implicated in neuropsychiatric disorders and cancer . The target compound’s acetonitrile group may modulate σ-receptor selectivity, though experimental data are pending.

- Toxicity Considerations : Methazole’s herbicidal activity highlights the dichlorophenyl group’s dual role in pharmacology and agrochemistry, emphasizing the need for functional group optimization .

Biological Activity

2-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-acetonitrile, often referred to as a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various classes of drugs, including nootropics and anxiolytics, and its biological profile suggests applications in treating anxiety disorders and other neurological conditions.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a pyrrolidine ring substituted with a dichlorophenyl group and an acetonitrile moiety, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities. Key findings include:

- Nootropic Effects : Some derivatives have been shown to enhance cognitive functions and memory retention in animal models, suggesting potential use in treating cognitive impairments.

- Anxiolytic Properties : Studies indicate that certain analogs demonstrate significant anxiolytic effects, potentially through modulation of neurotransmitter systems such as GABA and serotonin pathways.

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Nootropic and Anxiolytic Activity

A study published in 2022 explored the synthesis of pyrrolidine derivatives and their effects on cognitive function. The results indicated that specific compounds within this class demonstrated nootropic activity comparable to established nootropic agents. The mechanism was hypothesized to involve increased acetylcholine levels in the brain .

Cytotoxicity Studies

Table 1 summarizes the cytotoxic effects of this compound against various cancer cell lines:

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound showed promising activity against breast cancer and leukemia cell lines.

Case Studies

A notable case study involved the evaluation of various pyrrolidine derivatives for their anxiolytic effects. In this study, several compounds were tested for their ability to reduce anxiety-like behavior in rodent models. The results demonstrated significant reductions in anxiety-related behaviors at doses correlating with increased GABAergic activity .

The proposed mechanisms through which this compound exerts its biological effects include:

- GABA Receptor Modulation : Similar compounds have been shown to enhance GABA receptor activity, providing anxiolytic effects.

- Neurotransmitter Regulation : The influence on neurotransmitter systems such as serotonin and dopamine may contribute to its nootropic properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-acetonitrile, and how can purity be validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions between pyrrolidine derivatives and chlorinated phenylacetonitrile precursors. Purity validation requires chromatographic techniques (HPLC, GC-MS) coupled with spectroscopic methods (NMR, IR). For structural confirmation, single-crystal X-ray diffraction (SCXRD) is recommended, as demonstrated in analogous compounds like 2-Amino-4-(4-chlorophenyl)-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile .

Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Use accelerated stability testing via forced degradation studies: expose the compound to acidic/basic buffers (pH 1–13) and elevated temperatures (40–80°C). Monitor degradation products using LC-MS and quantify stability via kinetic modeling (e.g., Arrhenius equation). Experimental designs should follow split-plot or randomized block frameworks to account for interactive variables .

Q. What analytical methods are most effective for quantifying trace impurities in this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and tandem LC-MS/MS are preferred for detecting trace impurities. For quantification, employ internal standards (e.g., deuterated analogs) to minimize matrix effects. Reference protocols from studies on structurally similar chlorophenyl acetonitriles, such as 2,5-Dichlorobenzyl cyanide, which specify detection limits below 0.1% .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic or electrophilic environments?

- Methodological Answer : Use computational chemistry (DFT calculations) to model reaction pathways, validated by experimental kinetic studies. For example, analyze substituent effects (e.g., chlorine atoms) on the electron-withdrawing capacity of the phenyl ring using Hammett plots. Compare results with analogs like 3,5-Difluorophenylacetonitrile, where fluorine’s inductive effects alter reactivity .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer : Conduct meta-analyses with strict inclusion criteria (e.g., standardized assays, purity >95%). Cross-validate findings using orthogonal assays (e.g., enzyme inhibition vs. cellular viability). Address variability by controlling for batch-specific impurities, as highlighted in studies on N-(2,4-Dimethylphenyl)formamide, where acetonitrile solvent traces skewed results .

Q. How can environmental fate studies be designed to evaluate the compound’s persistence and degradation products in aquatic systems?

- Methodological Answer : Follow Project INCHEMBIOL’s framework: (1) Measure physicochemical properties (log P, hydrolysis rates) under simulated environmental conditions; (2) Use microcosm experiments to track abiotic/biotic degradation via LC-TOF-MS; (3) Apply QSAR models to predict ecotoxicological endpoints .

Q. What advanced crystallographic techniques validate non-covalent interactions (e.g., hydrogen bonding) in this compound’s solid-state structure?

- Methodological Answer : SCXRD combined with Hirshfeld surface analysis quantifies intermolecular interactions. For example, in 5-Acetyl-4-(2-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one, C–H···π and halogen bonding were critical for lattice stabilization .

Methodological Integration & Theory

Q. How can researchers integrate computational and experimental data to refine synthetic protocols?

- Methodological Answer : Adopt a "quadripolar" framework: (1) Theoretical pole (DFT-guided reaction optimization); (2) Epistemological pole (statistical validation of computational predictions); (3) Morphological pole (crystallographic validation); (4) Technical pole (scale-up feasibility). This approach aligns with Bruyne’s model for bridging theory and practice .

Q. What theoretical frameworks guide the study of this compound’s interactions with biological targets?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) paired with surface plasmon resonance (SPR) for binding affinity measurements. Link findings to receptor theory, such as allosteric modulation models, as applied to pyrrolidine-containing analogs like N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide .

Data Presentation

| Property | Method/Technique | Reference Compound Example |

|---|---|---|

| Log P | Shake-flask HPLC | 2,5-Dichlorobenzyl cyanide |

| Hydrolysis half-life | pH-dependent kinetic studies | 3,5-Difluorophenylacetonitrile |

| Crystal packing | SCXRD + Hirshfeld analysis | 2-Amino-4-(4-chlorophenyl)-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.